3-phenyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide
3-phenyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1036615
InChI:
InChI=1S/C24H24N2O2/c27-23(17-11-19-7-3-1-4-8-19)25-21-13-15-22(16-14-21)26-24(28)18-12-20-9-5-2-6-10-20/h1-10,13-16H,11-12,17-18H2,(H,25,27)(H,26,28)
SMILES:
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Molecular Formula:
C24H24N2O2
Molecular Weight:
372.5 g/mol
3-phenyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide
CAS No.:
Inhibitors
Cat. No.: VC1036615
Molecular Formula: C24H24N2O2
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
![3-phenyl-N-{4-[(3-phenylpropanoyl)amino]phenyl}propanamide -](/images/no_structure.jpg)
Molecular Formula | C24H24N2O2 |
---|---|
Molecular Weight | 372.5 g/mol |
IUPAC Name | 3-phenyl-N-[4-(3-phenylpropanoylamino)phenyl]propanamide |
Standard InChI | InChI=1S/C24H24N2O2/c27-23(17-11-19-7-3-1-4-8-19)25-21-13-15-22(16-14-21)26-24(28)18-12-20-9-5-2-6-10-20/h1-10,13-16H,11-12,17-18H2,(H,25,27)(H,26,28) |
Standard InChI Key | PHJNIQBKBIQTLD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
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